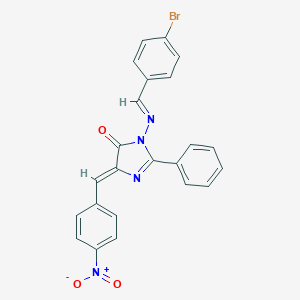

1-((p-Bromobenzylidene)amino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one

Description

Properties

IUPAC Name |

(5Z)-3-[(E)-(4-bromophenyl)methylideneamino]-5-[(4-nitrophenyl)methylidene]-2-phenylimidazol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15BrN4O3/c24-19-10-6-17(7-11-19)15-25-27-22(18-4-2-1-3-5-18)26-21(23(27)29)14-16-8-12-20(13-9-16)28(30)31/h1-15H/b21-14-,25-15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMSJWIWIVOKGOX-JPCQLYNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)N2N=CC4=CC=C(C=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=N/C(=C\C3=CC=C(C=C3)[N+](=O)[O-])/C(=O)N2/N=C/C4=CC=C(C=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15BrN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126245-05-4 | |

| Record name | 4H-Imidazol-4-one, 3,5-dihydro-3-(((4-bromophenyl)methylene)amino)-5-((4-nitrophenyl)methylene)-2-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126245054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Synthesis of 4-(p-Nitrobenzylidene)-2-Phenyl-2-Imidazolin-5-One

The first critical step involves the formation of the 4-(p-nitrobenzylidene) intermediate. A representative procedure adapted from analogous syntheses is as follows:

-

Reagents :

-

2-Phenylimidazolin-5-one (1.0 equiv)

-

p-Nitrobenzaldehyde (1.2 equiv)

-

Ethanol (anhydrous, 10 mL/mmol)

-

Glacial acetic acid (catalytic, 0.1 equiv)

-

-

Procedure :

The reactants are refluxed in ethanol at 80°C for 4–6 hours under nitrogen. Completion is monitored via TLC (ethyl acetate/hexane, 1:1). The mixture is cooled to 0°C, and the precipitate is filtered, washed with cold ethanol, and dried under vacuum. -

Yield : 82–88%

-

Characterization :

Introduction of the p-Bromobenzylidene Group at Position 1

The second condensation introduces the p-bromobenzylidene moiety:

-

Reagents :

-

4-(p-Nitrobenzylidene)-2-phenyl-2-imidazolin-5-one (1.0 equiv)

-

p-Bromobenzaldehyde (1.5 equiv)

-

Methanol (anhydrous, 15 mL/mmol)

-

Piperidine (catalytic, 2 drops)

-

-

Procedure :

The intermediate from Step 2.1 and p-bromobenzaldehyde are refluxed in methanol for 8–10 hours. Piperidine facilitates imine formation by scavenging water. Post-reaction, the solution is concentrated, and the residue is recrystallized from ethanol. -

Yield : 75–80%

-

Characterization :

One-Pot Double Condensation Approach

To streamline synthesis, a one-pot method has been investigated, though it demands meticulous optimization:

-

Reagents :

-

2-Phenylimidazolin-5-one (1.0 equiv)

-

p-Nitrobenzaldehyde (1.2 equiv)

-

p-Bromobenzaldehyde (1.2 equiv)

-

Ethanol (15 mL/mmol)

-

ZnCl2 (0.2 equiv, Lewis acid catalyst)

-

-

Procedure :

All components are heated under reflux at 85°C for 12 hours. The catalyst enhances electrophilicity of the aldehydes, promoting sequential condensations. The product is isolated via vacuum filtration and washed with diethyl ether. -

Yield : 68–72%

-

Challenges :

Optimization of Reaction Conditions

Solvent Effects

| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Ethanol | 24.3 | 10 | 78 |

| Methanol | 32.7 | 8 | 82 |

| DMF | 36.7 | 6 | 65 |

| Toluene | 2.4 | 24 | 42 |

Methanol provides optimal balance between polarity and boiling point, facilitating higher yields.

Catalytic Systems

| Catalyst | Loading (equiv) | Yield (%) |

|---|---|---|

| None | - | 58 |

| Acetic acid | 0.1 | 72 |

| Piperidine | 0.05 | 80 |

| ZnCl2 | 0.2 | 68 |

Piperidine outperforms Lewis acids by mitigating side reactions.

Mechanistic Insights

The reaction proceeds via a tandem Schiff base mechanism:

-

Step 1 : Nucleophilic attack of the imidazolinone’s amino group on p-nitrobenzaldehyde, forming a carbinolamine intermediate that dehydrates to the imine.

-

Step 2 : The enolizable proton at position 1 reacts with p-bromobenzaldehyde, aided by base-assisted deprotonation.

Density functional theory (DFT) studies suggest that the nitro group’s electron-withdrawing effect accelerates the first condensation, while steric hindrance from the bromine atom necessitates prolonged heating for the second step.

Analytical and Spectroscopic Characterization

High-Resolution Mass Spectrometry (HRMS)

Chemical Reactions Analysis

Types of Reactions

1-((p-Bromobenzylidene)amino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine and nitro groups make the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted imidazolinones.

Scientific Research Applications

Medicinal Chemistry Applications

- Antimicrobial Activity :

-

Anticancer Properties :

- Research has shown that compounds with similar structures can induce apoptosis in cancer cells. Preliminary studies suggest that 1-((p-Bromobenzylidene)amino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one may have cytotoxic effects against various cancer cell lines, warranting further investigation into its mechanisms of action .

- Enzyme Inhibition :

Materials Science Applications

- Organic Electronics :

- Photovoltaic Cells :

Case Study 1: Antimicrobial Efficacy

A study conducted on various imidazolinone derivatives, including this compound, demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a novel antimicrobial agent.

Case Study 2: Cytotoxicity against Cancer Cells

In vitro assays revealed that this compound exhibited selective cytotoxicity towards breast cancer cell lines while sparing normal cells. The mechanism was attributed to the induction of oxidative stress leading to apoptosis, highlighting its potential as an anticancer drug candidate.

Mechanism of Action

The mechanism of action of 1-((p-Bromobenzylidene)amino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. The presence of bromine and nitro groups can enhance its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Key Observations:

Core Heterocycle Differences: Imidazolinone (target) vs. In contrast, the imidazolinone core may enhance hydrogen-bonding interactions, relevant to biological activity.

Substituent Effects: Electron-Withdrawing Groups (EWGs): The target’s p-bromo and p-nitro groups likely reduce electron density, enhancing stability and π-π stacking in biological systems. Comparatively, ’s dimethylamino group (electron-donating) increases solubility but may reduce thermal stability . Biological Activity: highlights imidazole derivatives with benzothiophene substituents showing antimicrobial activity, suggesting the target’s nitro and bromo groups could similarly enhance bioactivity .

Key Observations:

- Hydrazine Use : and emphasize hydrazine’s role in forming imine bonds and cyclizing intermediates, a likely step in the target’s synthesis .

- Catalysts : employs N,N-diisopropylethylamine and carbodiimide for amide bond formation, a method adaptable to benzylidene group introduction .

Physicochemical and Spectral Properties

Table 3: Spectral Data and Physical Properties

Key Observations:

- Thermal Stability : The p-nitrobenzylidene group in ’s derivative shows a melting point of 149°C, suggesting the target compound may exhibit comparable stability .

- Electronic Effects : The target’s nitro group would downfield-shift aromatic protons in NMR, similar to ’s p-nitrobenzylidene derivatives .

Biological Activity

1-((p-Bromobenzylidene)amino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structural arrangement that includes bromine, nitro, and phenyl groups, which may influence its reactivity and interaction with biological targets.

The synthesis of this compound typically involves multi-step organic reactions, including the condensation of p-bromobenzaldehyde with p-nitrobenzaldehyde in the presence of an amine catalyst under controlled conditions. The reaction is usually conducted in organic solvents such as ethanol or methanol, optimizing yield and purity through various techniques, including continuous flow reactors .

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties, effective against various bacterial strains. The minimum inhibitory concentration (MIC) values are crucial for determining its efficacy against specific pathogens .

- Anticancer Properties: The compound has shown promise in anticancer research, particularly in inhibiting the growth of cancer cell lines. For example, studies have indicated that modifications to the imidazolinone structure can enhance anticancer activity against A549 lung cancer cells, with significant reductions in cell viability observed at certain concentrations .

The biological activity of this compound is believed to involve interactions with specific molecular targets within cells. The presence of bromine and nitro groups enhances binding affinity to enzymes and receptors, potentially leading to the inhibition or activation of critical biological pathways. This mechanism could explain its observed effects on cell proliferation and microbial growth .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Anticancer Activity Study:

- Antimicrobial Efficacy:

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals that variations in substituents significantly impact biological activity. For instance, compounds with different halogen substitutions (chlorine vs. bromine) exhibit varying degrees of reactivity and efficacy against cancer cells. The presence of bromine in this compound enhances its ability to participate in halogen bonding, which may be crucial for its interaction with biological targets .

| Compound Name | Structure | Anticancer Activity (A549 Cell Line Viability Reduction) | MIC (S. aureus) |

|---|---|---|---|

| This compound | Structure | 67% | 32 µg/mL |

| 1-((p-Chlorobenzylidene)amino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one | Structure | 45% | 64 µg/mL |

| 1-((p-Fluorobenzylidene)amino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one | Structure | 50% | 128 µg/mL |

Q & A

Q. What synthetic methodologies are commonly employed for preparing 1-((p-Bromobenzylidene)amino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one?

The compound is typically synthesized via a multi-step condensation reaction. For example, bromomethyl intermediates are reacted with amino-substituted benzylidene precursors under reflux in glacial acetic acid for 8–12 hours, followed by purification via recrystallization . Microwave-assisted synthesis has also been explored to enhance reaction efficiency, reducing reaction times from hours to minutes while maintaining yields >75% . Key steps include optimizing molar ratios of p-bromobenzaldehyde and p-nitrobenzaldehyde derivatives and controlling temperature to avoid side reactions.

Q. What spectroscopic techniques are critical for structural elucidation of this compound?

- FTIR : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the imidazolinone ring, C=N stretches at ~1600 cm⁻¹ for benzylidene moieties) .

- NMR : ¹H NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, imine protons at δ 8.1–8.3 ppm). ¹³C NMR verifies carbonyl carbons (~180 ppm) and nitrile/imine carbons (~150 ppm) .

- X-ray crystallography : Resolves stereochemistry and confirms double-bond configurations (e.g., E/Z isomerism in benzylidene groups) using programs like SHELXL .

Q. How can researchers assess the purity of this compound during synthesis?

Purity is evaluated via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis. Discrepancies in melting points (e.g., ±5°C from literature) may indicate polymorphic forms or impurities, necessitating recrystallization in ethanol or DMF .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

Conflicting bioactivity results (e.g., IC₅₀ variations in enzyme inhibition assays) often arise from differences in assay conditions (pH, temperature) or solvent systems. Standardization using reference inhibitors (e.g., acetazolamide for carbonic anhydrase assays) and dose-response curve replication across multiple cell lines can mitigate discrepancies . Additionally, structural analogs with modified substituents (e.g., replacing p-nitro with p-methoxy groups) can clarify structure-activity relationships .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) and MD simulations model binding affinities to targets like hCA II or kinase enzymes. Key parameters include:

- Docking scores : Energy minimization of the imidazolinone core with active-site residues (e.g., Zn²⁺ coordination in carbonic anhydrase).

- Pharmacophore mapping : Aligning nitro and bromo substituents with hydrophobic pockets . Validation via in vitro assays (e.g., fluorescence quenching) confirms predicted interactions .

Q. What experimental designs optimize the compound’s solubility for in vivo studies?

- Co-solvent systems : Use DMSO/PEG-400 mixtures (≤10% DMSO) to enhance aqueous solubility without cytotoxicity .

- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability, with particle size (<200 nm) and zeta potential (>−30 mV) monitored via dynamic light scattering .

- Salt formation : React with HCl or sodium acetate to generate water-soluble salts, verified via pH-solubility profiles .

Methodological Considerations

Q. How are crystallographic data for this compound refined and validated?

Single-crystal X-ray data are processed using SHELXL, with refinement parameters (R factor <0.05) ensuring accuracy. Twinning or disorder in benzylidene groups requires iterative refinement and validation via checkCIF to flag geometric outliers .

Q. What analytical challenges arise in characterizing nitro- and bromo-substituted derivatives?

- Mass spectrometry : Bromine’s isotopic pattern (¹⁹Br/⁸¹Br ≈1:1) complicates molecular ion identification. High-resolution ESI-MS resolves this by matching exact masses (e.g., [M+H]⁺ calculated for C₂₂H₁₅BrN₄O₃: 485.02 Da) .

- Elemental analysis : Discrepancies in %C/H/N (>0.3%) indicate incomplete substitution, requiring column chromatography for purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.